2-(1-Cyano-1-methylethyl)azocarboxamide

Beschreibung

The exact mass of the compound 2-(1-Cyano-1-methylethyl)azocarboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1-Cyano-1-methylethyl)azocarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Cyano-1-methylethyl)azocarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

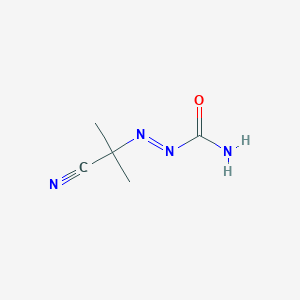

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyanopropan-2-yliminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-5(2,3-6)9-8-4(7)10/h1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSAKVMRQYOFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N=NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044889 | |

| Record name | 2-(Carbamoylazo)isobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10288-28-5 | |

| Record name | 2-(Carbamoylazo)isobutyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10288-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Cyano-1-methylethyl)azocarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Carbamoylazo)isobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-cyano-1-methylethyl)azocarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1-Cyano-1-methylethyl)azocarboxamide chemical properties

An In-Depth Technical Guide to 2-(1-Cyano-1-methylethyl)azocarboxamide (CABN)

Introduction: Beyond Conventional Initiators

In the landscape of polymer science, the selection of a radical initiator is a critical decision that dictates polymerization kinetics, polymer properties, and process safety. While 2,2'-Azobis(isobutyronitrile) (AIBN) has long been a workhorse oil-soluble initiator, the demand for initiators with tailored decomposition profiles and functionalities has driven the exploration of alternatives.[1][2][3] 2-(1-Cyano-1-methylethyl)azocarboxamide, commonly referred to as CABN or V-30, emerges as a significant compound in this context.[4][5]

This technical guide provides an in-depth analysis of CABN, moving beyond a simple data sheet to offer researchers and drug development professionals a comprehensive understanding of its chemical properties, decomposition mechanisms, and practical applications. We will explore the causality behind its behavior, offering field-proven insights into its use as a strategic alternative to other azo initiators.

Compound Identification and Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. CABN is an organic compound characterized by the presence of both an azo group (-N=N-) and a carboxamide moiety.[5]

Nomenclature and Chemical Structure

-

Systematic Name: 2-(1-Cyano-1-methylethyl)azocarboxamide[5]

-

Common Synonyms: CABN, V-30, 1-((Cyano-1-methylethyl)azo)formamide[4][5]

-

CAS Number: 10288-28-5[6]

-

Molecular Formula: C5H8N4O[6]

The structure features a central azo linkage flanked by a 1-cyano-1-methylethyl group on one side and a carboxamide group on the other. This asymmetry influences its solubility and the reactivity of the resulting radicals upon decomposition.

Caption: Chemical Structure of 2-(1-Cyano-1-methylethyl)azocarboxamide (CABN).

Physicochemical Data Summary

The following table summarizes the key quantitative properties of CABN, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Appearance | Yellow Crystalline Solid | [9] |

| Melting Point | 81-84 °C | [8] |

| Boiling Point (Predicted) | 246.7 ± 42.0 °C | [8] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [8] |

| Solubility | Soluble in Methanol | [9] |

| Purity (Typical) | ≥ 98.0% | [9] |

The Role of Azo Initiators in Radical Polymerization

To appreciate the utility of CABN, one must first understand the fundamental mechanism of azo initiators. Unlike peroxide-based initiators, which can be susceptible to induced decomposition, azo compounds decompose thermally or photochemically via a first-order, unimolecular mechanism.[10] This decomposition is characterized by the cleavage of the C-N bonds and the liberation of highly stable dinitrogen (N₂) gas, a strong thermodynamic driving force for the reaction.[10][11]

The key advantage of this mechanism is its predictability. The decomposition rate is largely independent of the solvent, leading to a consistent and reproducible generation of free radicals.[10] This reliability is paramount in research and manufacturing, where precise control over polymerization is essential.

Thermal Decomposition of CABN: A Deeper Dive

The utility of CABN as an initiator is entirely dependent on its thermal decomposition. This process is not merely a matter of reaching a certain temperature; it involves a specific reaction pathway, a defined energetic profile, and the generation of multiple products.

The Decomposition Pathway

Upon heating, the azo linkage in CABN undergoes homolytic cleavage. This process generates two carbon-centered radicals and a molecule of nitrogen gas. The cyano group on the 1-cyano-1-methylethyl radical provides resonance stabilization, which influences its reactivity and stability.

Caption: Thermal decomposition pathway of CABN into radical species and N₂ gas.

Thermodynamic Profile and Safety Implications

Studies using Differential Scanning Calorimetry (DSC) have shown that CABN decomposes at high temperatures with a significant release of heat.[11] This exothermic decomposition underscores the thermal hazard associated with the compound.[11] The accumulation of this heat, particularly in bulk quantities without adequate dissipation, can lead to a thermal runaway reaction. Therefore, careful temperature control during storage and use is critical. The addition of impurities can lower the decomposition temperature, increasing the risk.[11]

Decomposition Products

Thermogravimetry-mass spectrometry (TG-MS) analysis has identified the gaseous products released during thermal decomposition.[11] Beyond the expected nitrogen gas, other products include carbon monoxide (CO), carbon dioxide (CO2), 2-aminoisobutyronitrile, and isobutyronitrile.[11] The generation of these byproducts is a crucial consideration for process safety, ventilation requirements, and the final purity of the resulting polymer.

Applications in Polymer Science

CABN is primarily used as a free-radical initiator in the synthesis of various polymers.[9] Its specific properties make it a valuable tool for researchers looking to fine-tune their polymerization processes.

Comparative Analysis: CABN vs. AIBN

The choice between CABN and the more common AIBN is a practical example of applying chemical knowledge to achieve a specific outcome.

-

Decomposition Temperature: The ideal initiator has a half-life that is appropriate for the desired polymerization temperature and time. CABN's decomposition profile differs from AIBN, offering an alternative for polymerizations that require different thermal conditions. Researchers can select the initiator with the optimal decomposition rate at their target reaction temperature.[12]

-

Solubility: The carboxamide group in CABN imparts a different polarity compared to the nitrile groups in AIBN. This can affect its solubility in different monomers and solvents, allowing for its use in a wider range of polymerization media.

-

End-Group Functionality: Upon initiation, fragments of the initiator become incorporated as end-groups on the polymer chains.[10] The carboxamide group from CABN provides a different end-group functionality than AIBN, which can be leveraged for post-polymerization modification or to alter the final properties of the polymer.

Specialized Polymer Synthesis

CABN has been utilized in the synthesis of specialized polymers where specific initiation characteristics are required. For example, it can be used in the synthesis of azobenzene side-chain polymers, which are of interest for their photoresponsive properties.[13]

Experimental Protocols and Workflows

To translate theory into practice, this section provides standardized protocols relevant to the use of CABN.

Protocol: Determination of Decomposition Kinetics using DSC

This protocol describes a method for characterizing the thermal decomposition of CABN, based on established thermal analysis techniques.[11]

Objective: To determine the onset temperature, peak exothermic temperature, and heat of decomposition of CABN.

Materials:

-

2-(1-Cyano-1-methylethyl)azocarboxamide (CABN)

-

Differential Scanning Calorimeter (DSC)

-

Aluminum sample pans and lids

-

High-purity nitrogen gas supply

Procedure:

-

Sample Preparation: Accurately weigh 1-3 mg of CABN into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to ensure an inert atmosphere.

-

Thermal Program: Equilibrate the cell at a low temperature (e.g., 30 °C).

-

Heating Ramp: Heat the sample from the starting temperature to an upper limit (e.g., 300 °C) at a controlled heating rate (e.g., 5, 10, 15, and 20 °C/min). Running multiple heating rates allows for kinetic analysis.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to determine the extrapolated onset temperature of decomposition, the peak maximum of the exotherm, and integrate the peak area to calculate the enthalpy of decomposition (ΔH_d).

Self-Validation: The consistency of the onset temperature and peak shape across multiple runs of the same sample validates the measurement. The use of a calibrated instrument against known standards (e.g., indium) ensures the trustworthiness of the temperature and enthalpy values.

Workflow: General Protocol for CABN-Initiated Solution Polymerization

This workflow illustrates the key stages of a typical free-radical polymerization using CABN as the initiator.

Caption: Standard workflow for a CABN-initiated solution polymerization experiment.

Safety, Handling, and Storage

As a thermally sensitive and reactive compound, strict adherence to safety protocols is mandatory when working with CABN.[4]

Hazard Identification

-

Flammability: The compound is flammable and can be ignited by heat, sparks, or open flames.[4] Dust may form explosive mixtures in air.[14]

-

Thermal Sensitivity: Decomposes exothermically at elevated temperatures.[11] Store away from heat and direct sunlight.[4]

-

Inhalation/Contact: Avoid breathing dust and direct contact with skin and eyes.[4] In case of inhalation, move to fresh air.[4]

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4]

-

Ignition Sources: Eliminate all sources of ignition from the handling area. Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[4]

Storage and Stability

-

Temperature: Store in a dry, cool, and well-ventilated place.[4] A designated, temperature-controlled cabinet is recommended.

-

Incompatibilities: Store separately from strong acids, bases, and oxidizing agents.

-

Container: Keep the container tightly closed and protected from light.[4]

Conclusion

2-(1-Cyano-1-methylethyl)azocarboxamide is a specialized azo initiator that offers a valuable alternative to more common initiators like AIBN. Its unique decomposition kinetics, solubility profile, and the functionality it imparts to polymer chains make it a strategic choice for researchers aiming to achieve precise control over polymerization processes. A thorough understanding of its thermal decomposition mechanism and associated hazards is essential for its safe and effective use. By leveraging the technical insights provided in this guide, scientists can confidently incorporate CABN into their experimental designs to advance the development of novel polymers and materials.

References

- Wikipedia. (n.d.). Azodicarbonamide.

- Grokipedia. (n.d.). Azodicarbonamide.

- NOAA. (n.d.). AZODICARBONAMIDE. CAMEO Chemicals.

- Ataman Kimya. (n.d.). AZODICARBONAMIDE (ADCA).

- National Center for Biotechnology Information. (n.d.). Azodicarbonamide. PubChem.

- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2-(1-Cyano-1-methylethyl)azocarboxamide.

- CymitQuimica. (n.d.). 2-(1-Cyano-1-methylethyl)azocarboxamide.

- ChemBK. (2024). 2-(1-cyano-1-methylethyl)azocarboxamide - Physico-chemical Properties.

- FUJIFILM Wako Pure Chemical Corporation. (n.d.). AIBN.

- FUJIFILM Wako Pure Chemical Corporation. (n.d.). AIBN|CAS:78-67-1.

- ChemicalBook. (2023). 2-(1-Cyano-1-methylethyl)azocarboxamide.

- Aibn Initiator. (2025). Aibn Initiator Best Features and Benefits Explained.

- FUJIFILM Wako Chemicals. (n.d.). Azo Polymerization Initiators Comprehensive Catalog.

- ResearchGate. (2014). Is there a chemical other than AlBN that can be used as an initiator in the synthesis of molecularly imprinted polymer (MIP)?.

- Hangzhou Ocean chemical Co.,Ltd. (n.d.). 2-(1-Cyano-1-Methylethyl)Azocarboxamide.

- ChemicalBook. (n.d.). 10288-28-5(2-(1-Cyano-1-methylethyl)azocarboxamide) Product Description.

- CymitQuimica. (n.d.). Diazenecarboxamide, 2-(1-cyano-1-methylethyl)-.

- ResearchGate. (n.d.). Study on thermal stability and thermal decomposition mechanism of 1-((cyano-1-methylethyl) azo) formamide.

Sources

- 1. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 2. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 3. Aibn Initiator Best Features and Benefits Explained [qfperoxide.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Diazenecarboxamide, 2-(1-cyano-1-methylethyl)- [cymitquimica.com]

- 6. 10288-28-5 CAS MSDS (2-(1-Cyano-1-methylethyl)azocarboxamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-(1-Cyano-1-methylethyl)azocarboxamide | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. 2-(1-Cyano-1-Methylethyl)Azocarboxamide|10288-28-5 --Hangzhou Ocean Chemical Co.,Ltd [hzoceanchem.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2-(1-Cyano-1-methylethyl)azocarboxamide | 10288-28-5 [chemicalbook.com]

- 14. AZODICARBONAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

In-Depth Technical Guide to 2-(1-Cyano-1-methylethyl)azocarboxamide (CABN)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physico-chemical properties, synthesis, analysis, and safe handling of 2-(1-Cyano-1-methylethyl)azocarboxamide (CABN), a versatile azo compound with significant applications in polymer chemistry and potential relevance in other fields of chemical synthesis. This document is intended to serve as a technical resource for professionals in research and development.

Introduction and Compound Identification

2-(1-Cyano-1-methylethyl)azocarboxamide, often abbreviated as CABN, is an azo compound characterized by the presence of a diazenyl group (-N=N-) linked to a cyanomethylpropyl group and a carboxamide group. This unique structure imparts specific chemical reactivity, particularly its utility as a free-radical initiator.

Molecular Structure:

Figure 1: Chemical structure of 2-(1-Cyano-1-methylethyl)azocarboxamide.

Compound Identification:

| Identifier | Value |

| IUPAC Name | 2-(1-Cyano-1-methylethyl)azocarboxamide |

| Synonyms | CABN, V-30, 1-[(1-Cyano-1-methylethyl)azo]formamide, 2-(Carbamoylazo)isobutyronitrile |

| CAS Number | 10288-28-5[1][2][3] |

| Molecular Formula | C₅H₈N₄O[1][4][5] |

| Molecular Weight | 140.14 g/mol [1][4][5] |

Physico-chemical Properties

The physico-chemical properties of CABN are crucial for its handling, application, and analysis.

Table of Physico-chemical Data:

| Property | Value | Source |

| Appearance | Yellow crystalline solid | [2][6] |

| Melting Point | 78.0-83.0 °C | [2] |

| Boiling Point (Predicted) | 246.7 ± 42.0 °C | [6] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [6] |

| Solubility | Soluble in methanol (clear solution), ethanol, ketones, and ethers. Slightly soluble in chloroform. | [2][6] |

| pKa (Predicted) | 15.07 ± 0.50 | [6] |

| Vapor Pressure (at 25°C) | 0.0267 mmHg | [6] |

Synthesis of 2-(1-Cyano-1-methylethyl)azocarboxamide

One common method for the formation of the N-(1-cyano-1-methylethyl) group is through the use of 2-amino-2-methylpropanenitrile, which can be synthesized from acetone cyanohydrin and ammonia[7]. The subsequent formation of the azocarboxamide moiety would likely involve a multi-step process.

Hypothetical Synthesis Workflow:

Figure 2: A conceptual workflow for the synthesis of CABN.

Spectroscopic and Analytical Characterization

Accurate characterization of CABN is essential for quality control and research purposes. The following section outlines the expected spectroscopic features and relevant analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the amine protons. The exact chemical shifts would be dependent on the solvent used.

¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Environment | Expected Chemical Shift (ppm) |

| C -N (cyano) | ~115-125 |

| C (CH₃)₂ | ~60-70 |

| C H₃ | ~20-30 |

| C =O (amide) | ~150-160 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and can vary based on solvent and other factors.[8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in CABN.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3400-3200 | Medium |

| C-H Stretch (alkyl) | 2980-2850 | Medium |

| C≡N Stretch (nitrile) | 2260-2220 | Medium |

| C=O Stretch (amide) | 1680-1630 | Strong |

| N-H Bend (amide) | 1640-1550 | Medium |

| C-N Stretch | 1400-1000 | Medium |

Reference data for these ranges can be found in standard IR spectroscopy tables.[11][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of CABN and to study its fragmentation patterns, which can aid in structural elucidation. The molecular ion peak (M+) would be expected at m/z 140.14.

Expected Fragmentation Pathways:

Fragmentation of the molecular ion is likely to occur at the weaker bonds. Common fragmentation patterns for amides and nitriles can be expected.

Figure 3: Plausible fragmentation pathways for CABN in mass spectrometry.[15][16][17]

Thermal Decomposition and Hazards

A critical aspect of handling CABN is its thermal instability. As an azo compound, it is prone to decomposition upon heating, releasing a significant amount of heat and gaseous products. This property makes it an effective polymerization initiator but also presents a significant safety hazard if not managed properly.

Studies have shown that CABN readily decomposes at elevated temperatures. The decomposition process is exothermic and can lead to a thermal runaway reaction if not controlled.

Decomposition Products:

The thermal decomposition of CABN is expected to produce a variety of products, including:

-

Nitrogen gas (N₂)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

2-Aminoisobutyronitrile

-

Isobutyronitrile[18]

The decomposition of the related compound, azodicarbonamide, has been shown to produce biurea, nitrogen, and isocyanic acid in one pathway, and urazole, nitrogen, isocyanic acid, and ammonia in another[19].

Experimental Protocol for Thermal Analysis (Differential Scanning Calorimetry - DSC):

Objective: To determine the onset temperature and enthalpy of decomposition of CABN.

Methodology:

-

Accurately weigh 1-3 mg of CABN into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and a reference pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

The onset of the exothermic decomposition peak indicates the temperature at which significant decomposition begins.

-

The area under the exothermic peak is integrated to determine the enthalpy of decomposition (ΔHd).

Causality: The choice of a sealed pan is crucial to contain the gaseous decomposition products and obtain an accurate measure of the total heat released. A controlled heating rate allows for the clear separation of thermal events.

Safety and Handling

Due to its thermal instability and potential for hazardous decomposition, strict safety protocols must be followed when handling 2-(1-Cyano-1-methylethyl)azocarboxamide.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles with side-shields.

-

Hand Protection: Handle with chemical-resistant gloves.

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid the formation of dust and aerosols.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as oxidizing agents.[20]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.[20]

Conclusion

2-(1-Cyano-1-methylethyl)azocarboxamide is a compound with significant industrial applications, primarily driven by its properties as a free-radical initiator. A thorough understanding of its physico-chemical properties, particularly its thermal decomposition behavior, is paramount for its safe and effective use. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing the importance of rigorous analytical characterization and adherence to strict safety protocols. Further research to obtain more extensive experimental data, especially on its solubility and reaction kinetics, will be invaluable for expanding its applications.

References

-

Thermal hazard investigation and hazardous scenarios identification using thermal analysis coupled with numerical simulation for 2-(1-cyano-1-methylethyl)azocarboxamide. (2020). Journal of Hazardous Materials. [Link]

-

IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. CDN. [Link]

-

IR Absorption Table. UCLA Chemistry and Biochemistry. [Link]

- Peculiar effect of acylamino and cyan groups on thermal behavior of 2-(1-cyano-1-methylethyl)azocarboxamide. (2021). CoLab.

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

2-(1-cyano-1-methylethyl)azocarboxamide. ChemBK. [Link]

-

Infrared spectroscopy correlation table. Wikipedia. [Link]

-

13c n.m.r. chemical shift data (6) for model compounds and for (1). ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

A Simple Route to Strong Carbon‐13 NMR Signals Detectable for Several Minutes. National Institutes of Health. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Study on thermal stability and thermal decomposition mechanism of 1-((cyano-1-methylethyl) azo) formamide. ResearchGate. [Link]

-

2-(1-Cyano-1-Methylethyl)Azocarboxamide. Hangzhou Ocean chemical Co.,Ltd.. [Link]

-

2-(1-Cyano-1-methylethyl)azocarboxamide. Skyrun Industrial. [Link]

-

Study on thermal stability and thermal decomposition mechanism of 1-((cyano-1-methylethyl) azo) formamide. Semantic Scholar. [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. [Link]

-

The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Mass Spectrometry Fragmentation Part 1. (2015). YouTube. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-(1-Cyano-1-Methylethyl)Azocarboxamide|10288-28-5 --Hangzhou Ocean Chemical Co.,Ltd [hzoceanchem.com]

- 3. 2-(1-Cyano-1-methylethyl)azocarboxamide - Skyrun Industrial [chinaskyrun.com]

- 4. 2-(1-Cyano-1-methylethyl)azocarboxamide | CymitQuimica [cymitquimica.com]

- 5. 2-(1-Cyano-1-methylethyl)azocarboxamide | 10288-28-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. compoundchem.com [compoundchem.com]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. The thermal decomposition of azodicarbonamide (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 20. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis of 2,2'-Azobis(2-methylpropionamide): A Water-Soluble Azo Initiator

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2'-Azobis(2-methylpropionamide), a valuable water-soluble analog of the widely used radical initiator Azobisisobutyronitrile (AIBN). We will delve into the strategic considerations for modifying the nitrile functional groups of AIBN while preserving the thermally labile azo linkage. This document details a robust, two-step synthetic pathway, provides a meticulous, step-by-step experimental protocol, and explains the underlying chemical mechanisms. Furthermore, it covers essential characterization techniques, critical safety protocols, and a summary of the key reaction parameters for successful and reproducible synthesis. This guide is intended for researchers and professionals in polymer chemistry and drug development who require a reliable method for producing non-toxic, water-soluble radical initiators.

Introduction and Strategic Rationale

The field of radical polymerization is heavily reliant on initiators that can generate free radicals under controlled thermal or photochemical conditions. Azobisisobutyronitrile (AIBN) is a benchmark initiator, prized for its predictable decomposition kinetics and the formation of non-oxidizing carbon-centered radicals.[1] However, its utility is limited by its insolubility in water and the toxicity of its cyanated byproducts.[1]

The target molecule of this guide, 2,2'-Azobis(2-methylpropionamide), also known by the commercial name VAm-110, represents a significant advancement. By replacing the nitrile groups with amide functionalities, two key advantages are realized:

-

Enhanced Water Solubility: The amide groups impart hydrophilicity, making it an ideal initiator for emulsion and solution polymerization in aqueous media.[2]

-

Reduced Toxicity: The hydrolysis of the amide group produces ammonia and a carboxylic acid, which are considerably less toxic than the cyanide generated from AIBN decomposition products.

It is important to clarify the nomenclature. The user request specified "2-(1-Cyano-1-methylethyl)azocarboxamide," which implies an asymmetrical structure with one nitrile and one amide group. Synthesizing such a molecule from a symmetrical precursor like AIBN would be challenging, likely resulting in a statistical mixture of dinitrile, mono-amide, and di-amide products requiring complex separation. Therefore, this guide will focus on the synthesis of the symmetrical and more practically relevant di-amide, 2,2'-Azobis(2-methylpropionamide) .

The primary challenge in converting AIBN to its amide derivative is the thermal sensitivity of the central azo group (–N=N–). The azo linkage begins to decompose at temperatures above 40 °C, necessitating synthetic methodologies that operate under mild, low-temperature conditions.[1] Direct hydrolysis of the nitrile groups typically requires harsh acidic or basic conditions and elevated temperatures, which would degrade the AIBN core.[3]

Therefore, a more strategic, two-step approach is warranted, proceeding through a stable diester intermediate. This method, grounded in established organic chemistry principles, ensures the integrity of the azo group throughout the synthesis.

Overview of the Synthetic Pathway

The proposed synthesis is a two-stage process designed to circumvent the thermal instability of the azo compound.

Caption: Overall workflow for the synthesis of 2,2'-Azobis(2-methylpropionamide).

-

Step 1: The Pinner Reaction. The nitrile groups of AIBN are converted to methyl ester groups. This is achieved by reacting AIBN with anhydrous methanol in the presence of dry hydrogen chloride gas at low temperatures. This reaction forms a bis-iminoester hydrochloride intermediate, which is subsequently hydrolyzed to yield the more stable diester, dimethyl 2,2'-azodiisobutyrate.[4][5] This method is highly effective as it proceeds well below the decomposition temperature of AIBN.[4]

-

Step 2: Ammonolysis. The purified diester intermediate is then converted to the final diamide product. This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, displacing the methoxy groups of the esters to form the more stable amide bonds. This step must also be carefully controlled to avoid side reactions.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves hazardous materials including AIBN (thermally unstable, toxic), anhydrous HCl (corrosive gas), and ammonia (corrosive, toxic). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid/base resistant gloves.

Part 1: Synthesis of Dimethyl 2,2'-azodiisobutyrate (Diester Intermediate)

This procedure is adapted from the general Pinner synthesis methodology for modifying AIBN.[4]

Materials and Reagents:

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Anhydrous Methanol (MeOH)

-

Dry Hydrogen Chloride (HCl) gas

-

Anhydrous Diethyl Ether

-

Ice-water mixture

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a calcium chloride drying tube and an acid gas trap (e.g., a bubbler with NaOH solution).

-

Initial Mixture: In the flask, dissolve AIBN (e.g., 16.4 g, 0.1 mol) in anhydrous methanol (e.g., 150 mL).

-

HCl Saturation: Cool the flask to 0-5 °C using an ice bath. Begin bubbling dry HCl gas through the stirred solution. The reaction is exothermic; monitor the temperature closely and adjust the gas flow to maintain the temperature below 10 °C. Continue the HCl addition until the solution is saturated and white crystals of the iminoester hydrochloride intermediate begin to precipitate.

-

Reaction Time: Seal the flask and continue stirring the mixture at 0-5 °C for 24 hours to ensure complete reaction.

-

Hydrolysis: After 24 hours, pour the reaction mixture slowly into a large beaker containing 1 liter of an ice-water mixture with vigorous stirring. The iminoester hydrochloride will hydrolyze to the diester.

-

Isolation and Purification: The diester product will precipitate as a white solid. Allow the mixture to stand for several hours to complete precipitation. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. Recrystallize the crude product from a suitable solvent like acetone or methanol to obtain pure dimethyl 2,2'-azodiisobutyrate. Dry the product under vacuum.

Part 2: Synthesis of 2,2'-Azobis(2-methylpropionamide) (Diamide Product)

Materials and Reagents:

-

Dimethyl 2,2'-azodiisobutyrate (from Part 1)

-

Concentrated Aqueous Ammonia (28-30%) or Anhydrous Ammonia gas

-

Methanol

Procedure:

-

Reaction Setup: In a pressure-resistant flask equipped with a magnetic stirrer, dissolve the purified diester (e.g., 23.0 g, 0.1 mol) in methanol (e.g., 200 mL).

-

Ammonolysis: Cool the solution in an ice bath. Add an excess of cold, concentrated aqueous ammonia (e.g., 100 mL). Seal the flask tightly.

-

Reaction Time: Allow the mixture to warm to room temperature and stir for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: As the reaction proceeds, the diamide product, being less soluble in methanol than the diester, will precipitate out as a white solid.

-

Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the collected solid with cold methanol and then with diethyl ether. Dry the final product, 2,2'-Azobis(2-methylpropionamide), under vacuum at room temperature.

Mechanistic Insights

Pinner Reaction Mechanism

The Pinner reaction is a classic acid-catalyzed conversion of a nitrile to an ester.

Caption: Simplified mechanism of the Pinner Reaction.

-

Protonation: The nitrile nitrogen is protonated by the strong acid (HCl), making the nitrile carbon highly electrophilic.

-

Nucleophilic Attack: A molecule of methanol attacks the electrophilic carbon.

-

Intermediate Formation: The resulting intermediate is the protonated form of an iminoester, which precipitates as its hydrochloride salt.

-

Hydrolysis: The addition of water hydrolyzes the iminoester to the final ester product and ammonium chloride.

Ammonolysis Mechanism

This is a standard nucleophilic acyl substitution reaction.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Leaving Group Departure: The tetrahedral intermediate collapses, and the methoxy group (–OCH₃) is eliminated as a leaving group (methanol, after protonation), resulting in the formation of the amide.

Product Characterization

To ensure the successful synthesis and purity of the intermediate and final products, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of methyl protons from the isobutyryl groups and the methyl ester or amide protons.

-

¹³C NMR: To observe the disappearance of the nitrile carbon (~120 ppm) and the appearance of the ester carbonyl (~170-175 ppm) and subsequently the amide carbonyl (~175-180 ppm).[4]

-

-

Infrared (IR) Spectroscopy:

-

AIBN: Characteristic C≡N stretch around 2250 cm⁻¹.

-

Diester: Disappearance of the C≡N peak and appearance of a strong C=O stretch around 1730 cm⁻¹.

-

Diamide: Appearance of a C=O stretch around 1650 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹.

-

-

Melting Point: The pure product should have a sharp and defined melting point, which can be compared to literature values.

-

Elemental Analysis: To confirm the empirical formula and nitrogen content of the final product.

Quantitative Data Summary

| Parameter | Part 1: Esterification | Part 2: Amidation |

| Key Reactant | AIBN | Dimethyl 2,2'-azodiisobutyrate |

| Reagents | Anhydrous MeOH, Dry HCl gas | Concentrated NH₃(aq), MeOH |

| Temperature | 0-10 °C | 0 °C to Room Temperature |

| Reaction Time | 24 hours | 48-72 hours |

| Solvent | Anhydrous Methanol | Methanol |

| Typical Yield | ~75-85% | >90% |

Yields are estimates based on related literature procedures and may vary.[6]

Safety and Handling

-

Thermal Hazard: 2,2'-Azobis(2-methylpropionamide), like its precursor AIBN, is a thermally unstable compound. It should be stored in a cool, dark place, away from heat sources. Avoid grinding or subjecting the material to shock. The 10-hour half-life decomposition temperature in water is approximately 56°C for a related amidine dihydrochloride salt, indicating significant thermal sensitivity.[7]

-

Reagent Hazards: Anhydrous HCl gas is highly corrosive and toxic upon inhalation. Anhydrous ammonia is also corrosive and toxic. Both must be handled with extreme care in a fume hood.

-

Decomposition Products: While the final amide product is less toxic than AIBN, its thermal decomposition will release nitrogen gas, which can cause pressure buildup in closed systems.

Conclusion

The synthesis of 2,2'-Azobis(2-methylpropionamide) via a two-step pathway involving a Pinner reaction followed by ammonolysis provides a reliable and scalable method for producing a valuable water-soluble azo initiator. This approach successfully navigates the challenge of the azo group's thermal lability by employing low-temperature reaction conditions. The resulting product offers significant advantages over traditional AIBN for aqueous-based polymerization systems, contributing to the development of safer and more environmentally friendly polymer synthesis processes. Adherence to the detailed protocols and safety precautions outlined in this guide is paramount for achieving a successful and safe synthesis.

References

-

Racles, C., et al. (2000). Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions. Molecules, 5(1), 104-113. Available from: [Link]

-

Pigoł, P., et al. (2002). Functional azo-initiators - Synthesis and molecular characteristics. ResearchGate. Available from: [Link]

-

MDPI. (n.d.). Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions. MDPI. Available from: [Link]

-

Wikipedia. (2023). Azobisisobutyronitrile. Wikipedia. Available from: [Link]

- Google Patents. (n.d.). CN104276981A - Method of synthesis of azo compounds. Google Patents.

-

Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. Available from: [Link]

-

PubMed. (2012). Azobisisobutyronitrile initiated aerobic oxidative transformation of amines: coupling of primary amines and cyanation of tertiary amines. PubMed. Available from: [Link]

-

Organic Synthesis. (n.d.). Hydrolysis of Amide. Organic-synthesis.com. Available from: [Link]

-

LookChem. (n.d.). CAS No.2997-92-4,2,2'-Azobis(2-methylpropionamidine) dihydrochloride Suppliers. LookChem.com. Available from: [Link]

-

Krishi Netra. (n.d.). Mass Production Techniques of Arbuscular Mycorrhizal fungus. Krishi Netra. Available from: [Link]

Sources

- 1. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. V-50|CAS:2997-92-4|2,2'-Azobis(2-methylpropionamidine)dihydrochloride|AAPH|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of 1-((cyano-1-methylethyl)azo)formamide

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition mechanism of 1-((cyano-1-methylethyl)azo)formamide (CABN), an asymmetrical azo compound used as a radical initiator. By analyzing its unique hybrid structure, which combines moieties from the well-known initiators Azobisisobutyronitrile (AIBN) and Azodicarbonamide (ADC), we can elucidate its decomposition behavior. This document synthesizes data from established analytical methodologies, including Differential Scanning Calorimetry (DSC), Thermogravimetry-Mass Spectrometry (TG-MS), and Infrared Spectroscopy (IR), to present a coherent mechanistic model. We will detail the experimental protocols necessary for this characterization, explain the causality behind these analytical choices, and discuss the critical safety implications for researchers and drug development professionals.

Introduction: A Molecule of Hybrid Functionality

1-((Cyano-1-methylethyl)azo)formamide, hereafter referred to as CABN (CAS No. 10288-28-5), is an azo initiator with significant potential in polymer chemistry and other applications requiring a source of free radicals.[1][2][3] Its molecular architecture is distinct, featuring the (CH₃)₂C(CN)-N=N- group characteristic of AIBN, a classic radical initiator, and the -N=N-C(O)NH₂ functionality reminiscent of Azodicarbonamide (ADC), a widely used blowing agent. This hybrid nature suggests a decomposition mechanism that may incorporate features from both parent analogues, making a detailed investigation imperative for predictable and safe application.

Understanding the thermal lability of CABN is paramount. Azo compounds are known for their potential as self-reactive chemicals, capable of undergoing energetic, self-accelerating decomposition.[4][5] A thorough characterization of the decomposition pathway, evolved products, and thermokinetics is not merely an academic exercise; it is a critical safety and quality control requirement for its storage, handling, and use in any manufacturing or research setting.[1]

Elucidating the Decomposition Mechanism: A Two-Part Analogy

The thermal decomposition of an asymmetrical azo compound like CABN is most logically initiated at its weakest bond. By examining its structural analogues, AIBN and ADC, we can formulate a robust hypothesis for the primary decomposition pathway of CABN.

The AIBN Analogy: Radical Generation

The decomposition of AIBN is a well-understood, first-order reaction involving the simultaneous cleavage of two carbon-nitrogen bonds.[6] This process is highly efficient, yielding a molecule of nitrogen gas and two stable 2-cyano-2-propyl radicals.[6]

Me₂(CN)C-N=N-C(CN)Me₂ → 2 •C(CN)Me₂ + N₂

The driving force for this reaction is the formation of the exceptionally stable dinitrogen molecule. Given that CABN contains the same 2-cyano-2-propyl group, it is highly probable that its decomposition is also initiated by the homolytic cleavage of the adjacent C-N bond.

The ADC Analogy: The Carbamoyl Moiety

Azodicarbonamide (ADC) decomposition is significantly more complex, proceeding through multiple, often competing, pathways that produce a mixture of gases and solid residues.[7] Key gaseous products include nitrogen (N₂), carbon monoxide (CO), ammonia (NH₃), and the highly reactive intermediate, isocyanic acid (HNCO).[7][8] The solid residues primarily consist of biurea and urazole.[7][9] This complexity arises from the reactivity of the formamide groups attached to the azo linkage.

Proposed Mechanism for CABN

Synthesizing these insights, the thermal decomposition of CABN is proposed to initiate via a radical pathway, driven by the facile expulsion of nitrogen gas. The primary cleavage event generates two distinct radical species: the 2-cyano-2-propyl radical and a carbamoyl radical.

Primary Dissociation: The initial and rate-determining step is the homolytic scission of the C-N bond, which is weaker than the N-N bond of the formamide group, leading to the formation of a radical pair and nitrogen gas.

The resulting 2-cyano-2-propyl radical is a potent initiator for radical polymerization. The carbamoyl radical is less stable and likely undergoes rapid secondary reactions, potentially producing isocyanic acid (HNCO), ammonia (NH₃), and carbon monoxide (CO), analogous to the decomposition products of ADC.[8]

Experimental Workflows for Mechanistic Determination

A multi-technique approach is essential to validate the proposed mechanism and quantify the thermal hazard. The following protocols outline a self-validating system for the comprehensive analysis of CABN's thermal decomposition.

Protocol 3.1: Thermokinetic Analysis via Differential Scanning Calorimetry (DSC)

-

Expertise & Causality: DSC is the primary tool for measuring the thermal energy released during decomposition. By running experiments at multiple, linear heating rates, we can not only determine the onset temperature (T_onset) and enthalpy of decomposition (ΔH_d) but also calculate the kinetic parameters (e.g., activation energy, E_a) using isoconversional methods like those of Kissinger or Flynn-Wall-Ozawa. This kinetic data is crucial for predicting the material's stability under various thermal conditions.[10][11]

-

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of CABN into a hermetically sealed aluminum pan. Using a sealed pan is critical to contain any pressure generated and prevent the loss of volatile products during the initial stages of decomposition.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min). Heat the sample from ambient temperature to ~300°C at several different heating rates (e.g., 2, 5, 10, and 20 °C/min).

-

Data Analysis: Integrate the exothermic peak on the heat flow vs. temperature curve to determine T_onset (the extrapolated beginning of the exotherm) and ΔH_d (the total area of the peak). Use the peak temperatures from each heating rate to calculate the activation energy.

-

Protocol 3.2: Evolved Gas Analysis via Thermogravimetry-Mass Spectrometry (TG-MS)

-

Expertise & Causality: A hyphenated TG-MS system provides simultaneous information on mass loss (from TGA) and the chemical identity of the evolved gases (from MS).[1] This allows for the direct correlation of specific decomposition stages with the release of particular gaseous products, providing powerful evidence for the proposed mechanistic steps.

-

Methodology:

-

Sample Preparation: Place 5-10 mg of CABN into a TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA balance. Ensure the heated transfer line to the mass spectrometer is at a sufficiently high temperature (e.g., 200-250°C) to prevent condensation of products.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert helium atmosphere. Helium is used as the carrier gas due to its low molecular weight and inertness.

-

Data Analysis: Monitor the sample weight loss as a function of temperature (TGA curve). Simultaneously, monitor the ion currents for specific mass-to-charge ratios (m/z) corresponding to expected products: N₂ (m/z=28), CO (m/z=28), NH₃ (m/z=17), H₂O (m/z=18), HNCO (m/z=43), and CO₂ (m/z=44). Correlate the steps in the TGA curve with the evolution profiles from the MS.

-

Protocol 3.3: Solid Residue Analysis via Infrared Spectroscopy (IR)

-

Expertise & Causality: While TG-MS identifies the volatile products, IR spectroscopy is essential for characterizing the non-volatile solid residue.[1] By comparing the spectrum of the residue to known compounds like biurea and urazole (the main residues from ADC decomposition), we can identify the final solid-state products of the CABN decomposition pathway.[8]

-

Methodology:

-

Sample Preparation: Perform a TGA or DSC experiment, stopping the heating program after the main decomposition exotherm is complete. Carefully retrieve the solid residue from the crucible.

-

Analysis: Mix a small amount of the residue with potassium bromide (KBr) and press a pellet, or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Interpretation: Acquire the infrared spectrum. Look for characteristic absorption bands, such as N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650-1750 cm⁻¹), and C-N stretching, and compare them to reference spectra of suspected products.

-

Quantitative Data & Hazard Assessment

The data obtained from the aforementioned protocols can be summarized to provide a clear overview of the thermal behavior of CABN.

| Parameter | Symbol | Typical Value Range (for Azo Initiators) | Significance | Analytical Method |

| Onset Decomposition Temp. | T_onset | 80 - 120 °C | Defines the minimum temperature for significant decomposition; critical for safe handling and storage. | DSC |

| Enthalpy of Decomposition | ΔH_d | 100 - 250 kJ/mol | Measures the total energy released; a higher value indicates a greater thermal hazard. | DSC |

| Activation Energy | E_a | 120 - 150 kJ/mol | Describes the temperature sensitivity of the decomposition rate; essential for kinetic modeling and predicting shelf-life. | DSC (Multi-heating rate) |

| Primary Gaseous Products | - | N₂, CO, NH₃, HNCO | Confirms the mechanistic pathway and identifies potentially toxic or corrosive off-gases. | TG-MS |

| Solid Residue | - | Biurea, Urazole analogues | Provides evidence for the fate of the non-volatile fragments of the molecule. | IR, TGA (% residue) |

Note: The values presented are representative for this class of compounds. Specific values for CABN must be determined experimentally.

Safety, Storage, and Handling

The experimental data confirms that CABN is a thermally sensitive material that poses a significant hazard if not handled correctly.

-

Thermal Runaway: The exothermic nature of the decomposition can lead to a thermal runaway reaction if heat is generated faster than it can be dissipated. This is a critical concern in bulk storage.

-

Influence of Impurities: As noted in studies of CABN, the presence of impurities can lower the decomposition temperature and increase the thermal risk.[1] This underscores the need for high purity and careful control over synthesis and storage conditions.

-

SADT: The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition. This value, which can be estimated from DSC and adiabatic calorimetry data, is essential for defining safe transport and storage temperatures.

-

Handling Recommendations: CABN should be stored in a cool, well-ventilated area, away from heat sources and incompatible materials. Operations should be designed to avoid confinement during heating. Appropriate personal protective equipment (PPE) must be worn to prevent exposure to the compound and its potentially toxic decomposition products.

Conclusion

The thermal decomposition of 1-((cyano-1-methylethyl)azo)formamide (CABN) is best understood as a radical-initiated process, leveraging mechanistic aspects from its structural analogues, AIBN and ADC. The primary pathway involves the homolytic cleavage of the C-N bond, releasing nitrogen gas and generating 2-cyano-2-propyl and carbamoyl radicals. The subsequent reactions of these radicals lead to a mixture of gaseous products and solid residues.

A rigorous, multi-technique analytical workflow, combining DSC for thermokinetics, TG-MS for evolved gas analysis, and IR for residue identification, is essential for a complete characterization. The insights gained from these methods are not only fundamental to understanding the reaction mechanism but are also critical for establishing the safety protocols required for the handling, storage, and application of this energetic material.

References

-

Wikipedia. (n.d.). Azodicarbonamide. Retrieved from [Link]

-

Ataman Kimya. (n.d.). AZODICARBONAMIDE (ADCA). Retrieved from [Link]

-

Wang, Q., et al. (2020). Investigation on the self-decomposition and explosion hazard of azo compounds. Journal of Loss Prevention in the Process Industries. (Note: URL from search result leads to a ResearchGate page for a related article collection). Retrieved from [Link]

-

Zhang, J., Shi, L., & Zhang, J. (2011). The mechanism of thermal decomposition of azodicarbonamide and the influence of zinc oxide. Journal of Beijing University of Chemical Technology, 38(3), 39-43. Retrieved from [Link]

-

Tian, Y., et al. (2021). Study on thermal stability and thermal decomposition mechanism of 1-((cyano-1-methylethyl) azo) formamide. Chemical Engineering Research and Design. (Note: URL from search result is a Request for PDF). Retrieved from [Link]

-

Chen, C., et al. (2007). Theoretical study on the thermal decomposition of azoisobutyronitrile. Journal of Molecular Structure: THEOCHEM. (Note: URL from search result is a Request for PDF). Retrieved from [Link]

-

Li, X., et al. (2017). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Acta Physico-Chimica Sinica. Retrieved from [Link]

-

Chen, J-R., & Tsai, Y-T. (2010). Study on thermal decomposition characteristics of AIBN. Journal of Thermal Analysis and Calorimetry. (Note: URL from search result is a Request for PDF). Retrieved from [Link]

-

Chen, J. R. (2009). Study on Thermal Decomposition Characteristics of AIBN. Mary Kay O'Connor Process Safety Center International Symposium. Retrieved from [Link]

-

Jiang, Y., et al. (2016). Thermal decomposition kinetic evaluation and its thermal hazards prediction of AIBN. Journal of Thermal Analysis and Calorimetry. (Note: URL from search result is a Request for PDF). Retrieved from [Link]

-

Prakash, A. S., Swann, W. A., & Strachan, A. N. (1975). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Journal of the Chemical Society, Perkin Transactions 2, 46-50. Retrieved from [Link]

-

ChemSrc. (n.d.). 1-[(Cyano-1-methylethyl)azo]formamide. Retrieved from [Link]

-

ChemBK. (n.d.). 2-(1-cyano-1-methylethyl)azocarboxamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-[(Cyano-1-methylethyl)azo]formamide | CAS#:10288-28-5 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The mechanism of thermal decomposition of azodicarbonamide and the influence of zinc oxide [journal.buct.edu.cn]

- 9. The thermal decomposition of azodicarbonamide (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2-(1-Cyano-1-methylethyl)azocarboxamide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-Cyano-1-methylethyl)azocarboxamide (CAS No. 10288-28-5), a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development and materials science, this document synthesizes the currently available solubility data, offers insights into its physicochemical properties that govern solubility, and presents a detailed, field-proven protocol for the empirical determination of its solubility in a range of laboratory solvents. The aim is to equip the scientific community with the foundational knowledge and practical methodologies required for the effective use of this compound in their research and development endeavors.

Introduction: Understanding the Compound and the Critical Role of Solubility

2-(1-Cyano-1-methylethyl)azocarboxamide, also known by synonyms such as 2-(Carbamoylazo)isobutyronitrile and 1-((Cyano-1-methylethyl)azo)formamide, is an organic compound featuring a unique combination of functional groups: a nitrile, an azo group, and a carboxamide.[1][2] This molecular architecture makes it a valuable building block in the synthesis of more complex molecules, including azobenzene side-chain polymers.[2]

The solubility of a compound is a fundamental physicochemical property that dictates its utility in a multitude of applications. For researchers and drug development professionals, a thorough understanding of a compound's solubility is paramount for:

-

Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which is a prerequisite for most chemical reactions to proceed efficiently.

-

Purification and Crystallization: Techniques such as recrystallization for purification are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and the feasibility of developing various dosage forms.

-

Analytical Chemistry: The preparation of samples for analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy requires dissolving the analyte in a suitable solvent.

Given the limited availability of comprehensive solubility data for 2-(1-Cyano-1-methylethyl)azocarboxamide in the public domain, this guide aims to consolidate the existing information and provide a practical framework for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The structure of 2-(1-Cyano-1-methylethyl)azocarboxamide contains both polar and non-polar moieties, which results in a nuanced solubility profile.

-

Polar Functional Groups: The presence of the carboxamide (-CONH2) and cyano (-C≡N) groups imparts polarity to the molecule. The carboxamide group, in particular, is capable of acting as both a hydrogen bond donor and acceptor, which can lead to favorable interactions with polar protic solvents like alcohols and water, and polar aprotic solvents like acetone and dimethylformamide.

-

Non-Polar Moiety: The 1-cyano-1-methylethyl group provides a non-polar, hydrocarbon character to the molecule, which can facilitate solubility in less polar organic solvents.

-

Azo Group: The azo group (-N=N-) is a chromophore and is relatively non-polar.

Based on this structural analysis, a qualitative prediction of the solubility profile can be made. The compound is expected to exhibit limited solubility in highly non-polar solvents like hexanes and greater solubility in solvents of intermediate to high polarity. The ability to form hydrogen bonds suggests that polar protic solvents may be particularly effective.

Known Solubility Data

The available literature and supplier data for the solubility of 2-(1-Cyano-1-methylethyl)azocarboxamide are primarily qualitative. The following table summarizes the existing information. It is crucial to note that "slightly soluble" is a non-quantitative term and the actual solubility can vary.

| Solvent | Type | Reported Solubility | Source(s) |

| Chloroform (CHCl₃) | Halogenated | Slightly Soluble | [2] |

| Methanol (CH₃OH) | Polar Protic | Slightly Soluble | [2] |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble | [3] |

| Ketones (e.g., Acetone) | Polar Aprotic | Soluble | [3] |

| Ethers (e.g., Diethyl ether) | Polar Aprotic | Soluble | [3] |

Note: One source indicates solubility in ethanol, ketones, and ethers, but also presents conflicting information within the same document, thus this data should be used with caution and warrants experimental verification.[3]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[4] This method is reliable for compounds with low to moderate solubility and provides the thermodynamic solubility limit. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

2-(1-Cyano-1-methylethyl)azocarboxamide (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Procedure

-

Preparation: Add an excess amount of 2-(1-Cyano-1-methylethyl)azocarboxamide to a series of vials. The key is to ensure that a solid phase remains after equilibrium is reached, indicating a saturated solution.

-

Solvent Addition: Accurately add a known volume or weight of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a predetermined period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically sufficient, but the optimal time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials at a moderate speed to further separate the solid from the supernatant.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100 g solvent, or mol/L).

Causality Behind Experimental Choices

-

Using Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

-

Constant Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Filtration: This step is essential to prevent undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.

-

Pre-validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the method used for quantification.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Sources

A Comprehensive Spectroscopic Guide to 2-(1-Cyano-1-methylethyl)azocarboxamide for Advanced Research

This in-depth technical guide provides a detailed analysis of the spectroscopic properties of 2-(1-Cyano-1-methylethyl)azocarboxamide, a key compound in polymer chemistry and a potential photosensitizer.[1][2] Designed for researchers, scientists, and professionals in drug development, this document offers a predictive yet robust exploration of its nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic characteristics. The insights herein are grounded in established principles of spectroscopic interpretation and data from analogous chemical structures, providing a strong framework for experimental design and data analysis.

Introduction: The Molecular Blueprint of 2-(1-Cyano-1-methylethyl)azocarboxamide

2-(1-Cyano-1-methylethyl)azocarboxamide, with the chemical formula C₅H₈N₄O and a molecular weight of approximately 140.14 g/mol , is a fascinating molecule characterized by a central azo group flanked by a cyanomethylpropyl group and a carboxamide moiety.[1][3] Understanding its three-dimensional structure and electronic properties is paramount for its application, and spectroscopic techniques are the most powerful tools at our disposal for this purpose. This guide will deconstruct the expected spectroscopic signatures of this molecule, offering a predictive roadmap for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy provides an unparalleled view of the chemical environment of each proton and carbon atom within a molecule. For 2-(1-Cyano-1-methylethyl)azocarboxamide, we can predict the following spectral features:

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, reflecting the symmetry of the 1-cyano-1-methylethyl group.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.6 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups are chemically equivalent due to free rotation around the C-C bond. Their signal will appear as a singlet in the aliphatic region. The adjacent quaternary carbon prevents any coupling. |

| ~5.5 - 7.0 | Broad Singlet | 2H | -CONH₂ | The amide protons are often broad due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. Their chemical shift can vary depending on solvent and concentration. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~25 | -C(CH₃)₂ | The methyl carbons are equivalent and will appear in the aliphatic region of the spectrum. |

| ~60 | -C(CH₃)₂ | The quaternary carbon attached to the methyl groups and the azo group will be shifted downfield due to the electronegativity of the nitrogen atoms. |

| ~118 | -C≡N | The carbon of the nitrile group typically appears in this region.[4] |

| ~155 | -C=O | The carbonyl carbon of the amide group is expected to have a chemical shift in this range.[5] |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step NMR Sample Preparation and Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(1-Cyano-1-methylethyl)azocarboxamide.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

For enhanced sensitivity in the ¹³C spectrum, a greater number of scans may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H spectrum.

-

Caption: Predicted fragmentation pathway in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The azo group is a well-known chromophore.

Predicted UV-Vis Absorption Data (in Ethanol)

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition | Chromophore |

| ~350 | Low | n → π | Azo group (-N=N-) |

| ~230 | High | π → π | Azo group (-N=N-) and Amide (-CONH₂) |

Experimental Protocol for UV-Vis Data Acquisition

Step-by-Step UV-Vis Analysis:

-

Solution Preparation:

-

Prepare a stock solution of known concentration of 2-(1-Cyano-1-methylethyl)azocarboxamide in a suitable UV-transparent solvent (e.g., ethanol).

-

Prepare a series of dilutions from the stock solution.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Use a cuvette filled with the solvent as a blank to zero the instrument.

-

-

Data Acquisition:

-

Rinse the cuvette with the sample solution and then fill it.

-

Place the cuvette in the sample holder and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

If quantitative analysis is required, create a calibration curve of absorbance versus concentration to determine the molar absorptivity.

-

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(1-Cyano-1-methylethyl)azocarboxamide. By understanding the expected NMR, IR, MS, and UV-Vis data, researchers can more effectively design experiments, interpret results, and ultimately accelerate their research and development efforts. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectroscopic information.

References

-

Analysis of metal complex azo dyes by high- performance liquid chromatography/ electrospray ionization mass spectrometry and mul. (2000). Journal of Mass Spectrometry. [Link]

-

The mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments. (2007). Journal of Mass Spectrometry. [Link]

-

Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds. (2019). Analytica Chimica Acta. [Link]

-

Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry. (2000). ResearchGate. [Link]

-

Mass Spectra of Hydrazo, Azo and Azoxy Compounds. (1966). Tetrahedron. [Link]

-

Supporting Information for Wiley-VCH 2007. (2007). Wiley-VCH. [Link]

-

Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions. (2000). Molecules. [Link]

-

Functional azo-initiators - Synthesis and molecular characteristics. (2004). ResearchGate. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions. (2000). MDPI. [Link]

-

Functional Groups and IR Tables. (2020). Chemistry LibreTexts. [Link]

-

Azobisisobutyronitrile. (n.d.). Wikipedia. [Link]

-